

1-Phenylethanethiol odor profile sensory properties

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Compound Focus: 1-Phenylethanethiol

CAS No.: 6263-65-6

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Odor Profile and Sensory Impact

1-Phenylethanethiol is a potent odorant with a complex sensory profile. The table below summarizes its key sensory characteristics as reported in the literature.

Property	Description
Overall Odor Description	Sulfury, burnt [1].
Specific Nuances	Sulfurous, floral, tropical, meaty [2].
Sensory Role	Character Impact Aroma Compound in curry leaves (<i>Bergera koenigii</i>), meaning it is the primary substance defining their characteristic aroma [1].
Odor Activity Value (OAV) in Curry Leaves	(S)-enantiomer: 150,000; (R)-enantiomer: 120,000. These exceptionally high values indicate its dominant role in the overall aroma [1].
Odor Threshold	Not explicitly quantified in the search results, but its high OAV suggests an extremely low perception threshold.

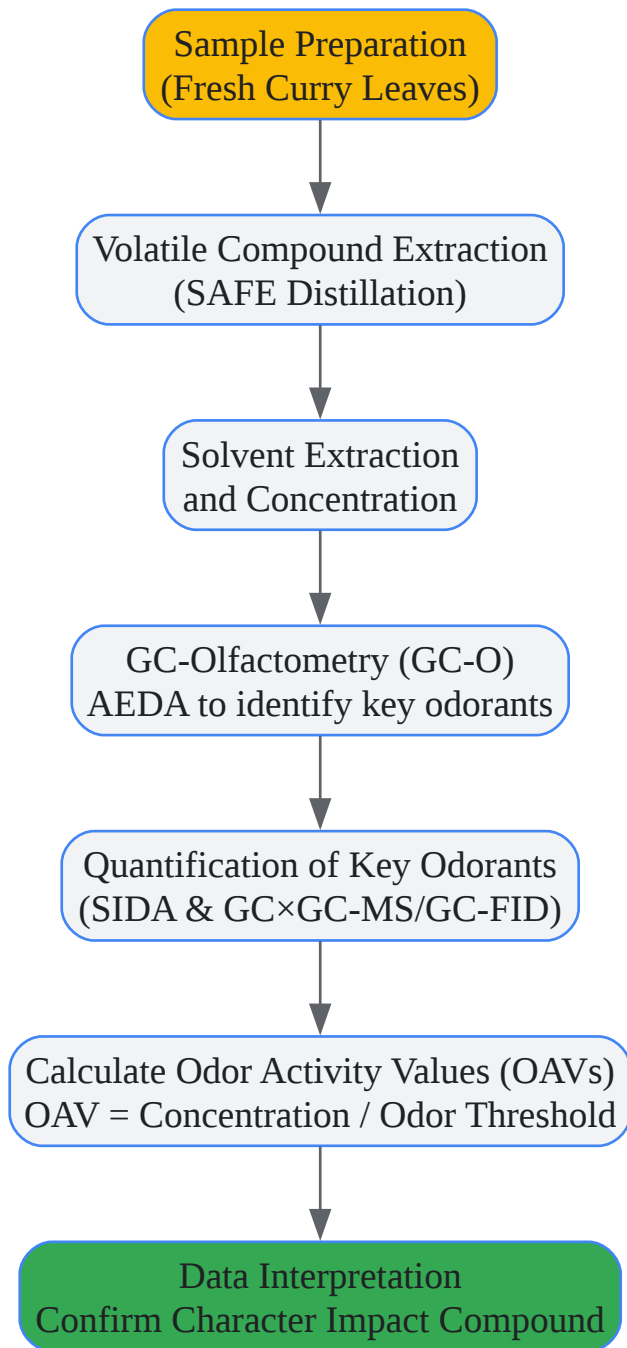
Quantitative Data & Analytical Context

The following table presents the quantitative data and experimental context from the key study that confirmed its role in curry leaves.

Aspect	Details
Concentration & Potency	In fresh curry leaves, (3Z)-hex-3-enal (grassy; OAV 180,000) was the only compound with a higher OAV than the enantiomers of 1-Phenylethanethiol [1].
Stability & Behavior	Its concentration decreases upon tissue disruption, drying, and frying of fresh leaves. However, frying dried leaves causes an increase, suggesting the presence of a thermolabile precursor [1].
Analytical Method	Quantified using Stable Isotope Dilution Assays (SIDA) in combination with comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) and gas chromatography with flame ionization detection (GC-FID) [1].
Identification Technique	Key odorants were first identified by Aroma Extract Dilution Analysis (AEDA) , and their impact was confirmed by calculating Odor Activity Values (OAV = concentration / odor threshold in air or water) [1].

Experimental Protocol for Odorant Analysis

The methodology used to identify and confirm **1-phenylethanethiol** as a key aroma compound involves a multi-step process focused on extracting and evaluating volatile compounds. The workflow can be summarized as follows:



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Step-by-Step Protocol:

- **Sample Preparation:** Fresh, raw plant material (e.g., curry leaves) should be used to avoid the formation of thermal artifacts that alter the authentic aroma profile [3].
- **Volatile Compound Extraction:** The industry standard for an unbiased extraction is **Solvent Assisted Flavor Evaporation (SAFE)**. This technique isolates volatile compounds under high

vacuum and low temperature, minimizing thermal degradation and providing an extract whose odor closely matches the original sample [3].

- **Extract Concentration:** The SAFE distillate is a dilute solution in a solvent like diethyl ether. It is often concentrated using gentle techniques like micro-distillation (e.g., with a Vigreux or Kuderna-Danish concentrator) to increase analyte levels for detection [3].
- **Screening for Key Odorants:**
 - The concentrated extract is analyzed using **Gas Chromatography-Olfactometry (GC-O)**, where the effluent from the GC column is sniffed by a human to detect odor-active regions.
 - **Aroma Extract Dilution Analysis (AEDA)** is performed: the extract is stepwise diluted (e.g., 1:2, 1:4, 1:8...) and each dilution is evaluated by GC-O. The highest dilution at which an odor is detected is its Flavor Dilution (FD) factor, indicating its relative potency [1] [3].
- **Identification and Quantification:**
 - Compounds with high FD factors are identified using techniques like GC-MS. For trace-level, labile compounds like thiols, multidimensional GC-MS (MDGC-MS) may be necessary [3].
 - **Stable Isotope Dilution Assays (SIDA)** is the gold standard for accurate quantification. A known amount of a stable, isotopically labeled analog of the target compound (e.g., deuterated **1-phenylethanethiol**) is added to the sample before extraction. This accounts for any losses during the process. Quantification is then performed via GC-MS [1].
- **Calculating Sensory Impact:** The final step is to calculate the **Odor Activity Value (OAV)** by dividing the compound's concentration in the food by its odor threshold in the appropriate matrix (water or air). An $OAV \geq 1$ means the compound contributes to the aroma, and the higher the value, the more significant its impact [1].

Conclusion

1-Phenylethanethiol is confirmed as an extremely potent character impact aroma compound with a sulfury and burnt odor, crucial for the authentic scent of curry leaves. Its behavior is complex and dependent on food processing conditions.

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